![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, form, and empirical formula. For “1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride”, the empirical formula is C9H11Cl2N3O and the molecular weight is 248.11 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- This compound can be synthesized at ambient temperature using a condensation reaction. A study by Becerra et al. (2021) reports the synthesis of a similar compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a similar method (Becerra, Cobo, & Castillo, 2021).
Biological and Pharmacological Activities
- Compounds structurally related to 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride have shown potential as anticonvulsant agents. Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, which exhibited significant seizures protection (Pandey & Srivastava, 2011).
Coordination Chemistry and Complex Formation
- Derivatives of pyrazolyl pyridines, similar to this compound, have been used as ligands in coordination chemistry. Halcrow (2005) reviews the synthesis of these ligands and their complex chemistry, highlighting applications like luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Antimicrobial and Antimycobacterial Activity
- Similar compounds have been screened for antimicrobial and antimycobacterial activities. A study by R.V.Sidhaye et al. (2011) on nicotinic acid hydrazide derivatives, which include similar pyridine-pyrazolyl structures, showed notable antimycobacterial activity (R.V.Sidhaye et al., 2011).
Photophysical Properties
- Pyrazolyl pyridines can exhibit photophysical properties like dual luminescence. Vetokhina et al. (2012) studied similar compounds, showing that they provide a rare example of molecules exhibiting types of photoreactions including excited-state intramolecular proton transfer (Vetokhina et al., 2012).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, similar to the compound , have been used in catalytic applications. Roffe et al. (2016) synthesized palladacycles from these derivatives and found them to be effective catalysts (Roffe et al., 2016).
Photocytotoxicity in Red Light
- Pyridinyl methanamine derivatives have been explored for their photocytotoxic properties. Basu et al. (2014) synthesized iron(III) complexes with these derivatives, which displayed unprecedented photocytotoxicity in red light, making them potential candidates for biomedical applications (Basu et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



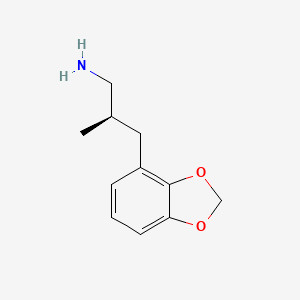
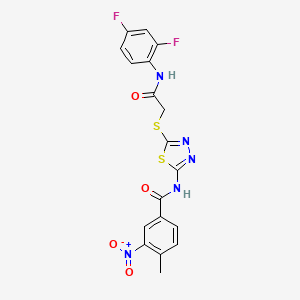
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
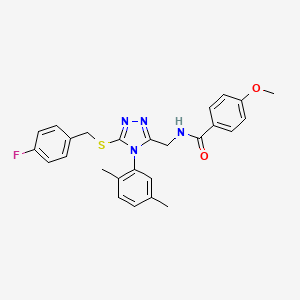

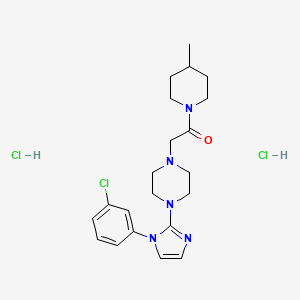
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
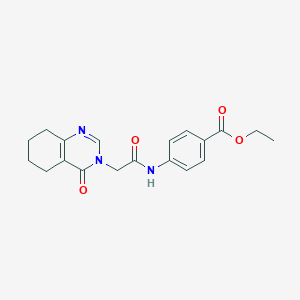

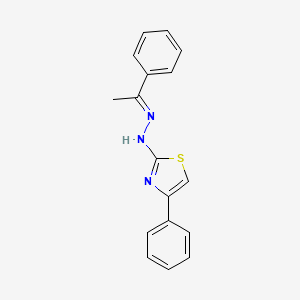
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
